molecular formula C30H41NO7 B129792 rac Fesoterodine Fumarate CAS No. 1333234-73-3

rac Fesoterodine Fumarate

Cat. No. B129792
M. Wt: 527.6 g/mol
InChI Key: MWHXMIASLKXGBU-WLHGVMLRSA-N
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Description

Fesoterodine fumarate is a medication primarily used for the treatment of overactive bladder (OAB), a condition characterized by symptoms such as urgency, frequency, and urge urinary incontinence (UUI). It is an antimuscarinic drug, which means it works by blocking muscarinic receptors in the bladder, thus reducing muscle spasms and the urge to urinate .

Synthesis Analysis

The synthesis of fesoterodine fumarate is not explicitly detailed in the provided papers. However, it is known that fesoterodine is a prodrug, which means it is metabolized into its active form after administration. The active metabolite, 5-hydroxymethyl tolterodine, is responsible for the therapeutic antimuscarinic effects observed in patients .

Molecular Structure Analysis

The molecular structure of fesoterodine fumarate allows it to be rapidly metabolized by nonspecific plasma esterases to its active form, 5-hydroxymethyl tolterodine. This active metabolite then exerts its effects on the muscarinic receptors. The parent compound itself has no antimuscarinic efficacy due to its rapid and complete hydrolysis after oral administration .

Chemical Reactions Analysis

Fesoterodine fumarate undergoes hydrolysis to form its active metabolite, which then interacts with muscarinic receptors to exert its therapeutic effects. The metabolism of fesoterodine is independent of the cytochrome P450 enzyme system, which reduces the potential for drug-drug interactions and variability in drug exposure .

Physical and Chemical Properties Analysis

The physical and chemical properties of fesoterodine fumarate contribute to its unique pharmacokinetic profile. It has dual excretion pathways and minimal central nervous system penetration, which leads to less variability in drug exposure. This pharmacokinetic profile allows for the administration of fesoterodine in populations with mild to moderate renal and hepatic insufficiency and in the geriatric population .

Efficacy and Case Studies

Fesoterodine fumarate has been shown to be effective in treating neurogenic Detrusor Overactivity (nDO) due to spinal cord lesions or multiple sclerosis (MS). The efficacy of fesoterodine fumarate (8 mg) was determined in a prospective study, indicating its potential benefits for patients suffering from neurogenic lower urinary tract dysfunction . Additionally, in two phase III studies, fesoterodine significantly reduced mean urgency and UUI episodes over placebo, with up to 60% of patients reporting no UUI episodes on a 3-day voiding diary. Quality of life indices were also significantly improved over placebo .

Safety and Tolerability

Fesoterodine fumarate is generally well-tolerated by patients. There is a dose-related increase in antimuscarinic adverse events, such as dry mouth and constipation; however, few patients discontinue fesoterodine due to side effects. Its safety and tolerability have been reviewed extensively, with a special emphasis on its pharmacokinetic features and implications for various patient populations .

Scientific Research Applications

Design and Development Insights

Fesoterodine fumarate has been extensively studied for its pharmacological properties and applications, particularly as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), which is also the active metabolite of tolterodine. The design and development of fesoterodine aimed to enhance systemic bioavailability of 5-HMT upon oral administration, selecting fesoterodine among various ester analogues of 5-HMT to optimize its biopharmaceutics profile. This development was grounded in the pharmacological connection to tolterodine, with considerations for lipophilicity, permeability, and metabolism. Notably, fesoterodine's metabolism via nonspecific esterases, as opposed to the CYP2D6-mediated metabolism of tolterodine, offers consistent exposure to 5-HMT, regardless of patient genotype, which contrasts with the variable exposures observed with tolterodine treatment. This pharmacokinetic consistency underpins fesoterodine's development for overactive bladder (OAB) treatment, supporting its therapeutic application in dosages that have been shown to be efficacious and well-tolerated (Malhotra et al., 2009).

Elderly Population Considerations

The application of fesoterodine fumarate in treating overactive bladder (OAB) in the elderly has been a focus of clinical research, acknowledging the prevalence and impact of OAB in this demographic. Clinical trials have demonstrated significant improvements in disease-related outcomes and quality of life for elderly patients treated with fesoterodine. Its tolerability profile, established through extensive trials, underscores its suitability for older patients, offering a therapeutic option that effectively manages OAB symptoms while maintaining a favorable safety profile (Wagg, 2012).

Safety And Hazards

Fesoterodine may cause serious side effects. It is not approved for use by anyone younger than 6 years old or anyone who weighs less than 55 pounds . The commonest side effect is dry mouth . Other side effects may include severe stomach pain or constipation, a weak stream of urine, or trouble emptying your bladder, little or no urination, or headache, dizziness, drowsiness .

properties

IUPAC Name

(E)-but-2-enedioic acid;[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHXMIASLKXGBU-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647799
Record name (2E)-But-2-enedioic acid--2-{3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac Fesoterodine Fumarate

CAS RN

1333234-73-3
Record name (2E)-But-2-enedioic acid--2-{3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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